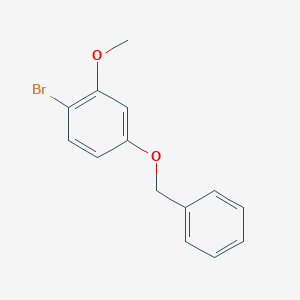

![molecular formula C10H9N3O2S B066155 (3-苯基-5-硫代-1,5-二氢-[1,2,4]三唑-4-基)-乙酸 CAS No. 185034-18-8](/img/structure/B66155.png)

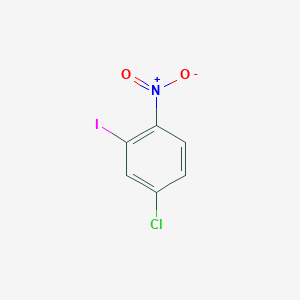

(3-苯基-5-硫代-1,5-二氢-[1,2,4]三唑-4-基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as various 1,2,4-triazole derivatives, typically involves nucleophilic substitution reactions, cycloaddition, or the reaction of amino substituted triazoles with aldehydes under specific conditions like microwave irradiation for Schiff-base derivatives. For example, Ye (2013) described a method involving nucleophilic substitution of 4-amino-3-phenyl-5-mercapto1, 2, 4-triazole and chalcone under microwave irradiation, followed by reaction with aryl aldehydes to yield triazolethione Schiff-base derivatives (Chen Ye, 2013).

科学研究应用

Tautomeric Forms Recognition

一项研究专注于合成和结构研究类似化合物,4-[3-(2-甲基-呋喃-3-基)-5-硫代-1,2,4-三唑-4-基]乙酸。该研究强调使用核磁共振和振动光谱学来识别硫醇-硫酮互变异构体形式,这对于类似化合物如(3-苯基-5-硫代-1,5-二氢-[1,2,4]三唑-4-基)-乙酸可能是相关的(Siwek et al., 2008)。

合成和特性在微波辐射下

研究了在微波辐射下合成类似化合物,如3-(4-氨基-3-苯基-5-硫代-4,5-二氢-1H-1,2,4-三唑-1-基)-1,3-二苯丙醛。这种方法可能适用于合成和表征(3-苯基-5-硫代-1,5-二氢-[1,2,4]三唑-4-基)-乙酸的衍生物,用于各种应用(Wang Wei, 2012)。

生物活性

一项研究合成了相关化合物的衍生物,[4-(4-氧代-2-苯基-4H-喹唑啉-3-基)-苯氧基]-乙酸-N'-(取代苯基)-硫脲类,对其进行了生物活性筛选。这表明在类似情境中探索(3-苯基-5-硫代-1,5-二氢-[1,2,4]三唑-4-基)-乙酸的生物应用潜力(Havaldar & Patil, 2008)。

属性

IUPAC Name |

2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSYGKQHAYFNCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589213 |

Source

|

| Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid | |

CAS RN |

185034-18-8 |

Source

|

| Record name | (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)

![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)